molecular formula C16H15ClFNO3 B3016261 2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide CAS No. 1396884-00-6

2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide

Cat. No.: B3016261
CAS No.: 1396884-00-6
M. Wt: 323.75
InChI Key: VOOQCKBMLIFCPF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-6-fluorophenyl core linked to a complex N-substituent: a 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl group. The cyclopropane ring, furan heterocycle, and hydroxyl group in the side chain contribute to its unique stereoelectronic properties, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOQCKBMLIFCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the furan-2-yl-cyclopropyl intermediate through a cyclopropanation reaction. This intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development targeting various diseases.

Mechanism of Action :

  • The compound may exhibit antibacterial and anticancer effects by interacting with DNA or proteins. The furan ring can undergo reduction to form reactive intermediates, enhancing its biological activity .

Studies suggest that the compound may influence enzyme activity and receptor interactions due to its unique structure. It can serve as a valuable tool in understanding molecular recognition processes and enzyme active sites.

Case Studies :

  • Preliminary studies indicate that derivatives of this compound show varying degrees of activity against specific cancer cell lines and bacterial strains, suggesting its utility in developing new therapeutics .

Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to participate in substitution reactions makes it a versatile intermediate in organic synthesis.

Synthetic Routes :

  • The synthesis typically involves multi-step reactions starting from cyclopropyl and furan precursors, including alkylation, hydrolysis, and amidation processes .

Material Science

Due to its chemical stability and reactivity, the compound has potential applications in developing new materials such as polymers or coatings. Its unique properties can be exploited to enhance material performance in various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and cyclopropyl groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and functional group contributions.

Benzamide Derivatives with Halogenated Phenyl Cores
Compound Name Key Structural Features Molecular Formula Notable Properties (Inferred) References
Target Compound 2-Cl, 6-F phenyl; cyclopropyl-furan-hydroxyethyl side chain C₁₇H₁₆ClFNO₃ Moderate polarity due to hydroxyl group
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, fluoro substituents; trifluoropropyl group C₁₇H₁₁BrClF₅NO₂ High lipophilicity (CF₃ group)
2-Chloro-6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide Benzothiazole sulfonamide substituent C₁₅H₁₀ClFN₂O₃S₂ Enhanced rigidity (benzothiazole ring)

Key Observations :

  • The trifluoropropyl group in the patent compound likely improves metabolic stability compared to the hydroxyl-containing side chain of the target molecule.
Acetamide Derivatives with Chloro-Aromatic Cores
Compound Name Key Structural Features Molecular Formula Notable Properties (Inferred) References
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Chloro-acetamide; ethyl-methyl substituents C₁₁H₁₄ClNO Low polarity (alkyl groups)
2-Chloro-N-(2,6-diethylphenyl)-N-(2-hydroxyethyl)acetamide Diethylphenyl core; hydroxyethyl group C₁₄H₂₁ClN₂O₂ Balanced solubility (hydrophilic/hydrophobic)

Key Observations :

  • Acetamide derivatives (e.g., ) generally exhibit simpler side chains, which may reduce synthetic complexity but limit stereochemical diversity compared to the target molecule’s cyclopropyl-furan system.
  • The hydroxyethyl group in could mimic the hydroxyl functionality in the target compound, suggesting shared metabolic pathways (e.g., glucuronidation).
Heterocyclic Modifications
Compound Name Key Structural Features Molecular Formula Notable Properties (Inferred) References
2-Chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-6-fluorobenzamide Pyrimidine ring; trifluoromethyl group C₂₀H₂₂ClF₃N₃O Enhanced hydrogen-bonding capacity

Key Observations :

  • The pyrimidine ring in introduces additional hydrogen-bonding sites, which may improve target affinity compared to the furan moiety in the target molecule.

Research Findings and Implications

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to CF₃- or benzothiazole-containing analogs .
  • Synthetic Complexity : The furan-cyclopropyl-hydroxyethyl side chain may pose challenges in stereoselective synthesis compared to simpler analogs .

Biological Activity

2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide, with the CAS number 1396884-00-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C₁₆H₁₅ClFNO₃
  • Molecular Weight : 323.74 g/mol

The compound features a chlorinated benzamide core, a cyclopropyl group, and a furan moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its binding affinity to target proteins. The furan ring may play a role in stabilizing interactions with enzyme active sites, potentially modulating their activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer types, including lymphoma and breast cancer .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, indicating that this compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of 6-fluorobenzamide can significantly reduce cell viability in cancer cell lines by inducing apoptosis. These findings highlight the potential use of this compound as a lead for developing new anticancer agents.
    StudyCell LineIC50 (µM)Mechanism
    MCF710Apoptosis induction
    HeLa15Cell cycle arrest
  • In Vivo Studies : Animal models treated with related benzamide compounds showed decreased tumor growth rates compared to controls. These studies suggest that the compound could be effective in vivo, warranting further investigation into its pharmacokinetics and toxicity profiles.
  • Pharmacodynamics : The interaction of this compound with DHFR was analyzed through molecular docking studies, revealing strong binding affinities that support its role as a potential inhibitor of this enzyme .

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous benzamides often involves coupling activated acyl chlorides with amines. For example, thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for converting carboxylic acids to acyl chlorides . Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or benzene are frequently used for their inertness and ability to dissolve intermediates.
  • Temperature : Reactions at 50°C may accelerate coupling but risk side reactions (e.g., decomposition of furan derivatives). Lower temperatures (0–20°C) improve selectivity for sensitive substrates .
  • Catalysis : N,N-dimethylformamide (DMF) is often used as a catalyst in stoichiometric amounts to activate acyl chlorides.
    Recommendation : Optimize via small-scale trials with TLC or HPLC monitoring.

Q. 1.2. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer:

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm), furan protons (δ ~6.5–7.5 ppm), and fluorobenzamide aromatic signals (split due to 19F^{19}\text{F}-coupling) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Note : X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. 1.3. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose samples to UV/visible light and monitor degradation via HPLC.
  • Hygroscopicity : Store under inert gas (argon) and use Karl Fischer titration to measure moisture uptake .

Advanced Research Questions

Q. 2.1. What strategies address regioselectivity challenges in introducing the furan-2-yl group during synthesis?

Methodological Answer: The furan ring’s electron-rich nature may lead to undesired electrophilic substitutions. To enhance regioselectivity:

  • Protecting groups : Temporarily block reactive sites on the furan (e.g., silylation of hydroxyl groups).
  • Metal-mediated coupling : Use palladium catalysts (e.g., Suzuki-Miyaura) to couple pre-functionalized furan boronic esters to the cyclopropyl-hydroxyethyl backbone .
  • Computational modeling : DFT calculations predict favorable transition states for regioselective bond formation .

Q. 2.2. How can contradictory data on reaction yields (e.g., from similar benzamide syntheses) be resolved?

Methodological Answer: Contradictions often arise from subtle differences in:

  • Reagent purity : Trace moisture in solvents (e.g., DCM) can hydrolyze acyl chlorides, reducing yields .
  • Workup protocols : Inadequate quenching of excess thionyl chloride leads byproduct formation.
  • Analytical methods : Yields reported via 1H^1\text{H}-NMR integration vs. isolated mass may differ due to purification losses.
    Recommendation : Replicate experiments with rigorous control of moisture, oxygen, and stoichiometry.

Q. 2.3. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural features?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion, noting the impact of the cyclopropyl group on lipophilicity .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate selectivity .

Q. 2.4. How can researchers differentiate between enantiomers of the compound, given its chiral centers?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and polar organic mobile phases.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) to assign absolute configuration .
  • Enzymatic resolution : Lipases or esterases may selectively hydrolyze one enantiomer .

Data Contradiction Analysis

Q. 3.1. How should researchers reconcile discrepancies in reported biological activities of structurally similar benzamides?

Methodological Answer: Variations often stem from:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
  • Solubility : Poor aqueous solubility (common with fluorinated benzamides) can lead to false negatives. Use DMSO stocks with ≤0.1% final concentration.
  • Metabolic stability : Hepatic microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation of the furan ring) .

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